molecular formula C4H7ClN6 B12928331 4-Chloro-2,6-dihydrazinylpyrimidine CAS No. 6972-15-2

4-Chloro-2,6-dihydrazinylpyrimidine

Cat. No.: B12928331
CAS No.: 6972-15-2
M. Wt: 174.59 g/mol
InChI Key: MFYZPZRBVZQMTC-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dihydrazinylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

    Starting Material: 4,6-Dichloropyrimidine

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Reaction Conditions: Reflux for several hours

The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dihydrazinylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

Scientific Research Applications

4-Chloro-2,6-dihydrazinylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.

    Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.

    Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dihydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or interacting with nucleic acids. The hydrazinyl groups can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine.

    2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar reactivity.

    2-Chloro-4,6-dimethylpyrimidine: A related compound with different substituents.

Uniqueness

This compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

6972-15-2

Molecular Formula

C4H7ClN6

Molecular Weight

174.59 g/mol

IUPAC Name

(4-chloro-6-hydrazinylpyrimidin-2-yl)hydrazine

InChI

InChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11)

InChI Key

MFYZPZRBVZQMTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)NN)NN

Origin of Product

United States

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